2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Overview
Description
This compound, also known as ML261 , is a small molecule that has been found to block lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . It is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of carboxylic acid moiety with substituted amine . For instance, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Scientific Research Applications
Protein Expression System
GPi 688 has been used in a molecular switching system using glycosylphosphatidylinositol (GPI) to select cells highly expressing recombinant proteins . This GPI-based molecular switching system is an efficient approach to isolate cells expressing recombinant proteins with high productivity .
Structural Analysis of GPI Glycan
The compound has been used in the structural analysis of the GPI glycan of individual GPI-anchored proteins (GPI-APs) in yeast . This method can be applied to investigate the GPI-AP biosynthetic pathway and to directly confirm predicted GPI-anchoring of individual proteins .
Biomedical Applications
GPi 688 has biomedical applications due to its strong membrane targeting property. The anchors of this compound have been used for biotechnological modification of lipid membrane-covered entities from cells through extra-cellular vesicles to enveloped virus particles .
Cell Surface Protein Attachment
In eukaryotic cells, many cell surface proteins are attached by the glycolipid glycosylphosphatidylinositol (GPI) to the external leaflet of the plasma membrane where they play diverse vital physiological roles including enzymes, receptors, and adhesion molecules .
Post-Translational Modification
GPI anchoring of proteins is an essential post-translational modification in all eukaryotes that occurs at the endoplasmic reticulum (ER) and serves to deliver GPI-anchored proteins (GPI-APs) to the cell surface .
Recombinant Protein Production
The production of recombinant mammalian proteins is of significant interest because of their increasing use in biopharmaceutical purposes and clinical studies . GPi 688 has been used in mammalian culture cells such as Chinese hamster ovary (CHO) cells and human embryonic kidney 293 (HEK293) cells for production of recombinant proteins .
Mechanism of Action
Target of Action
GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of GPi 688 are human liver GPa, rat liver GPa, and human skeletal muscle GPa .
Mode of Action
GPi 688 interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .
Biochemical Pathways
The inhibition of glycogen phosphorylase by GPi 688 affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, GPi 688 reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .
Result of Action
The primary result of GPi 688’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making GPi 688 potentially useful for researching conditions like glucagon-mediated hyperglycemia .
properties
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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